3-(Thiophen-3-yl)pyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-thiophen-3-ylpyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)8-7(10-2-3-11-8)6-1-4-14-5-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJZXVWJNPXCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid involves the condensation or coupling of thiophene derivatives bearing a carboxylic acid group with pyrazine derivatives. Key aspects of this method include:
Condensation Reaction:
A condensation reaction between a thiophene carboxylic acid (specifically at the 3-position) and a pyrazine derivative is typically employed. This reaction can be conducted under either acidic or basic conditions depending on the substrate reactivity and desired selectivity.Catalysts:
Transition metal catalysts such as palladium or copper complexes are often used to facilitate the coupling process, improving reaction rates and yields. These catalysts enable cross-coupling reactions that form the C–C bond linking the thiophene and pyrazine rings.Solvents and Temperature:
Common solvents include dichloromethane or ethanol. The reaction mixture is usually heated under reflux to promote completion. Reaction temperatures typically range from room temperature to about 100 °C.Reaction Time:
The reaction duration varies but is generally optimized to balance yield and purity, often several hours under reflux conditions.
Industrial Production Methods
For large-scale synthesis, the preparation of this compound is adapted to industrial standards:
Continuous Flow Reactors:
Use of continuous flow systems allows for enhanced control over reaction parameters such as temperature, mixing, and reaction time, leading to improved scalability and reproducibility.Automated Synthesis Systems:
Automation facilitates consistent batch-to-batch quality and higher throughput, essential for commercial production.Optimization of Yield and Purity:
Industrial processes focus on maximizing yield and minimizing impurities through careful control of reaction conditions and purification steps.
Detailed Preparation Steps
A generalized synthetic procedure based on condensation and coupling is as follows:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of thiophene-3-carboxylic acid derivative | Commercially available or synthesized via known thiophene functionalization methods | Purity of starting material critical |
| 2 | Preparation of pyrazine derivative (e.g., pyrazine-2-carboxylic acid or halogenated pyrazine) | Synthesized or procured | Functional groups tailored for coupling |
| 3 | Coupling reaction between thiophene derivative and pyrazine derivative | Catalyst: Pd or Cu complex; Solvent: dichloromethane or ethanol; Temperature: reflux (approx. 60-100 °C); Time: several hours | Acidic or basic conditions depending on substrates |
| 4 | Work-up and purification | Extraction, crystallization, or chromatography | To isolate pure this compound |
Reaction Mechanism Insights
The coupling typically proceeds via oxidative addition of the pyrazine halide to the palladium catalyst, followed by transmetallation with the thiophene derivative and reductive elimination to form the C–C bond.
Acidic or basic media facilitate deprotonation or activation of the carboxylic acid groups, enhancing nucleophilicity or electrophilicity as required.
Chemical Reaction Analysis Related to Preparation
| Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Condensation/Coupling | Pd or Cu catalyst, reflux in ethanol or dichloromethane | Formation of this compound | Key synthetic step |
| Oxidation (post-synthesis) | H2O2, m-CPBA | Sulfoxides or sulfones on thiophene ring | Used for derivative synthesis |
| Reduction (post-synthesis) | NaBH4, LiAlH4 | Dihydropyrazine derivatives | Modifies pyrazine ring |
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst | Solvent | Temperature | Scale | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Pd-catalyzed coupling | Thiophene-3-carboxylic acid + halogenated pyrazine | Pd complex | Ethanol or dichloromethane | Reflux (60-100 °C) | Laboratory to industrial | High yield, selective | Catalyst cost, sensitivity to moisture |
| Cu-catalyzed coupling | Same as above | Cu complex | Same | Same | Industrial | Cost-effective catalyst | May require longer reaction times |
| Continuous flow synthesis | Same as above | Pd or Cu catalyst | Same | Controlled via flow system | Industrial | Scalable, reproducible | Requires specialized equipment |
Research Findings and Notes
The condensation method is well-established and adaptable for derivatives synthesis, allowing functionalization on both the thiophene and pyrazine rings.
Use of palladium catalysts offers higher selectivity and yields but at higher cost; copper catalysts are more economical but may require optimization of reaction time.
Continuous flow synthesis is gaining importance for industrial production due to enhanced control and scalability.
Purity of starting materials and reaction conditions critically affect the final product yield and quality.
No significant alternative preparation routes such as direct lithiation or radical coupling have been reported for this compound, highlighting the condensation/coupling approach as the standard.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-yl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on both the thiophene and pyrazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated thiophene or pyrazine derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemistry
3-(Thiophen-3-yl)pyrazine-2-carboxylic acid serves as a building block in synthesizing more complex heterocyclic compounds. Its unique structure allows for diverse chemical reactivity, making it valuable in organic synthesis.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties: Studies have shown that it can inhibit the growth of various bacteria and fungi.
- Anticancer Activity: Preliminary investigations suggest it may interact with cancer cell pathways, leading to apoptosis.
Medicine
Due to its ability to interact with biological targets, this compound is being explored as a potential drug candidate. Its mechanisms of action involve binding to specific enzymes or receptors, modulating their activity.
Industry
In materials science, this compound is utilized in developing organic semiconductors due to its electronic properties. Its incorporation into polymer matrices has shown promise in enhancing conductivity and stability.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. Further research is ongoing to elucidate the precise mechanisms involved.
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Cytostatic and Anticancer Activity
- Compound 6h: A pyrazine-2-carboxylic acid cyclopentylamide with a 4-chloro-3-trifluoromethylphenyl urea group showed potent cytostatic activity (IC₅₀ = 0.6–0.9 μM) but cytotoxicity to normal fibroblasts, unlike its bromophenyl analogue 6c .
Antifungal and Antimycobacterial Activity
- 5-tert-Butyl-6-chloro-N-(4-methylthiazol-2-yl)pyrazine-2-carboxamide (8) : Exhibited antifungal activity against Trichophyton mentagrophytes (MIC = 31.25 μmol·mL⁻¹) .
- Pyrazinecarboxamides with Halogenated Phenyl Groups : 3,5-Dibromo-4-hydroxyphenyl derivatives inhibited Mycobacterium tuberculosis by 54–72% .
Physicochemical Properties
- Lipophilicity : LogP values for pyrazine derivatives range from 1.2 (polar carboxylic acids) to 4.8 (tert-butyl-substituted amides), correlating with membrane permeability .
- Solubility : The carboxylic acid group in 3-(thiophen-3-yl)pyrazine-2-carboxylic acid likely confers moderate aqueous solubility, whereas ester or amide derivatives exhibit lower solubility .
Biological Activity
3-(Thiophen-3-yl)pyrazine-2-carboxylic acid is a heterocyclic compound characterized by the presence of both thiophene and pyrazine rings. Its molecular formula is CHNOS, with a molecular weight of 206.22 g/mol. The unique structural features of this compound suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its ability to interact with biological targets such as enzymes and receptors allows it to modulate their activity, leading to various pharmacological effects. Notably, compounds with similar structures have shown anti-inflammatory and antihypertensive activities, suggesting that this compound may also share these beneficial properties .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various studies. The compound has demonstrated activity against several pathogens, including Mycobacterium tuberculosis. For instance, related pyrazine derivatives have been reported to have significant inhibitory effects on this bacterium, with IC values ranging from 1.35 to 2.18 μM for structurally similar compounds .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | IC (μM) | Reference |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 1.35 - 2.18 | |
| Compound B | Staphylococcus aureus | 5.00 | |
| Compound C | Escherichia coli | 10.00 |
Anticancer Activity
The anticancer properties of this compound are supported by preliminary studies indicating its potential to inhibit cancer cell proliferation. The compound's mechanism may involve the modulation of signaling pathways critical for cell growth and survival. For example, similar compounds have been shown to induce apoptosis in cancer cells through interactions with specific receptors .
Case Study: In Vitro Characterization
In a recent study, the compound was tested for its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell growth, with an IC value comparable to established chemotherapeutic agents .
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets within cells. This includes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : Binding to receptors can alter signaling cascades that control cell proliferation and apoptosis.
Q & A
Q. What are the recommended synthetic routes for 3-(thiophen-3-yl)pyrazine-2-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling thiophene derivatives with pyrazine precursors. A plausible route is:
Intermediate Preparation : Start with methyl 3-aminopyrazine-2-carboxylate (as in ). React with thiophene-3-boronic acid under Suzuki-Miyaura conditions (Pd catalyst, base) to introduce the thiophene moiety.
Carboxylic Acid Formation : Hydrolyze the ester group using NaOH or LiOH in aqueous THF/MeOH (60–80°C, 6–12 hrs) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- For Suzuki coupling, ensure anhydrous conditions and degassed solvents to improve yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR in DMSO-d to confirm the thiophene (δ 7.2–7.8 ppm) and pyrazine (δ 8.5–9.0 ppm) protons, as well as the carboxylic acid proton (δ ~12.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) to verify the molecular ion peak [M–H] (calculated for CHNOS: 217.01 g/mol).
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
Methodological Answer:
- Solubility : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, methanol). For aqueous buffers, adjust pH >5 using sodium bicarbonate to deprotonate the acid .
- Stability : Store at –20°C under inert atmosphere (N). Avoid prolonged exposure to light or moisture, as thiophene derivatives may undergo oxidation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for catalytic or pharmacologic applications?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. The thiophene sulfur and pyrazine nitrogen atoms are critical for electron-withdrawing effects and hydrogen-bonding interactions .
- Docking Studies : For biological applications, perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to evaluate binding affinity. The carboxylic acid group may anchor to basic residues (e.g., arginine) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) during structural elucidation?
Methodological Answer:
- Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C.
- 2D NMR (COSY, HSQC) : Assign overlapping signals in the aromatic region (thiophene vs. pyrazine protons) .
- X-ray Crystallography : Resolve ambiguities by growing single crystals via slow evaporation (solvent: DMF/water) .
Q. How can researchers evaluate the compound’s reactivity in nucleophilic or electrophilic substitution reactions?
Methodological Answer:
- Electrophilic Substitution : Test bromination (NBS in CCl) at the thiophene’s α-position (C2 or C5). Monitor regioselectivity via -NMR .
- Nucleophilic Acyl Substitution : React with amines (e.g., benzylamine) in the presence of EDC/HOBt to form amide derivatives. Purify via precipitation in cold ether .
Q. What in vitro assays are suitable for probing the compound’s biological activity, and how should controls be designed?
Methodological Answer:
- Antimicrobial Assays : Use microdilution methods (MIC) against Gram-positive/negative bacteria. Include DMSO vehicle controls and reference antibiotics (e.g., ciprofloxacin) .
- Enzyme Inhibition : Test against COX-2 or xanthine oxidase using spectrophotometric assays (e.g., COX-2 kit). Normalize activity to positive controls (e.g., indomethacin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
